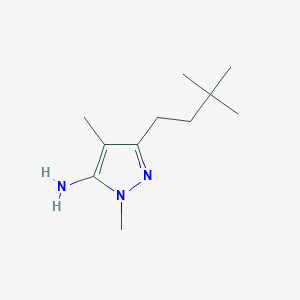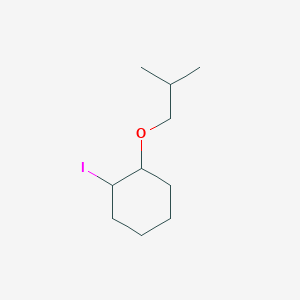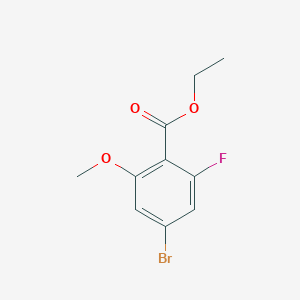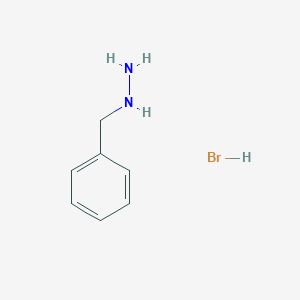![molecular formula C12H16O B13075706 8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol is a complex organic compound with the molecular formula C12H16O . This compound is characterized by its unique tricyclic structure, which includes an ethynyl group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry and potentially in other scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyltricyclo[5210,2,6]decan-8-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The scalability of the synthesis process for industrial production would require optimization of the reaction conditions and the use of more efficient catalysts .
化学反应分析
Types of Reactions
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted tricyclic compounds.
科学研究应用
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of tricyclic compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol involves its interaction with specific molecular targets. The ethynyl and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules. The compound can participate in various chemical pathways, depending on the functional groups it interacts with .
相似化合物的比较
Similar Compounds
8-Phenyltricyclo[5.2.1.0,2,6]decan-8-ol: Similar tricyclic structure but with a phenyl group instead of an ethynyl group.
8-Ketotricyclo[5.2.1.0,2,6]-4-decene: Contains a ketone group instead of a hydroxyl group.
Uniqueness
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol is unique due to its ethynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where the ethynyl group plays a critical role .
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
8-ethynyltricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C12H16O/c1-2-12(13)7-8-6-11(12)10-5-3-4-9(8)10/h1,8-11,13H,3-7H2 |
InChI 键 |
ZMIYHHFEAUQFNW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(CC2CC1C3C2CCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)



![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)



![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)
